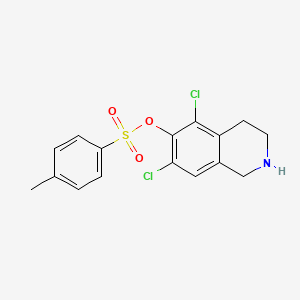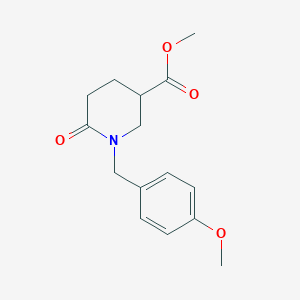
(E)-tetradec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Tetradec-9-enoate is an organic compound classified as an ester. It is derived from the reaction between (E)-tetradec-9-enoic acid and an alcohol. This compound is characterized by its long carbon chain and a double bond in the trans configuration at the ninth carbon position. Esters like this compound are known for their pleasant fragrances and are often used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-Tetradec-9-enoate can be synthesized through esterification, where (E)-tetradec-9-enoic acid reacts with an alcohol in the presence of an acid catalyst. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. Continuous reactors may be used to maintain a steady production rate, and the product is often purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: (E)-Tetradec-9-enoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to (E)-tetradec-9-enoic acid and the corresponding alcohol.
Reduction: The double bond in this compound can be reduced to form tetradecane derivatives using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: (E)-tetradec-9-enoic acid and the corresponding alcohol.
Reduction: Saturated tetradecane derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
(E)-Tetradec-9-enoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of (E)-tetradec-9-enoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing (E)-tetradec-9-enoic acid, which may exert biological effects through various signaling pathways.
Comparison with Similar Compounds
(E)-Tetradec-9-enoate can be compared with other similar esters, such as:
(E)-Dodec-9-enoate: Similar structure but with a shorter carbon chain.
(E)-Hexadec-9-enoate: Similar structure but with a longer carbon chain.
Methyl this compound: Similar structure but with a different alcohol component.
Uniqueness: this compound is unique due to its specific carbon chain length and the position of the double bond, which influence its physical and chemical properties, as well as its applications in various fields.
Properties
Molecular Formula |
C14H25O2- |
|---|---|
Molecular Weight |
225.35 g/mol |
IUPAC Name |
(E)-tetradec-9-enoate |
InChI |
InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h5-6H,2-4,7-13H2,1H3,(H,15,16)/p-1/b6-5+ |
InChI Key |
YWWVWXASSLXJHU-AATRIKPKSA-M |
Isomeric SMILES |
CCCC/C=C/CCCCCCCC(=O)[O-] |
Canonical SMILES |
CCCCC=CCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3,5-dimethylpyrazol-1-yl)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11816941.png)
![[4-(2,5-Dioxopyrrol-1-yl)phenyl] butanoate](/img/structure/B11816953.png)

![sodium;8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid](/img/structure/B11816977.png)






![Methyl 2-(8-benzyl-6,6-difluoro-8-azabicyclo[3.2.1]octan-1-yl)acetate](/img/structure/B11817026.png)

![3-chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile](/img/structure/B11817031.png)
